木兰花碱

描述

Synthesis Analysis

The synthesis of "Planinin" involves intricate chemical processes. Majzik et al. (2016) describe the synthesis of a naphthodiazaborinine bonded to a di-ortho-substituted aryl system, demonstrating planarization by atomic manipulation, a potential route for molecular identification (Majzik et al., 2016). Karmel et al. (2014) discuss the synthesis of mono(imidazolin-2-iminato) actinide(IV) complexes, highlighting the significant π-character to the An-N bond (Karmel et al., 2014).

Molecular Structure Analysis

The molecular structure of "Planinin" is complex. Wang et al. (2018) studied actinide embedded nearly planar superatomic clusters, revealing unique optical properties and potential applications (Wang et al., 2018). Ortiz et al. (1992) provided insights into the geometries of low-valent actinide compounds, which could be relevant to the structural analysis of "Planinin" (Ortiz et al., 1992).

Chemical Reactions and Properties

The chemical reactions and properties of "Planinin" involve complex interactions. Bugaris and Ibers (2010) discuss the syntheses and characterizations of solid-state actinide compounds, which may share similarities with "Planinin" (Bugaris & Ibers, 2010). Belowich and Stoddart (2012) explore the dynamic imine chemistry, which might be relevant to "Planinin's" chemical properties (Belowich & Stoddart, 2012).

Physical Properties Analysis

Du et al. (2008) synthesized ZnGeN2 from elemental Zn and Ge sources, noting its superior optical quality, which could be compared to "Planinin's" physical properties (Du et al., 2008). Geng et al. (2008) discuss the synthesis process and crystal structure evolution for a family of layered rare-earth hydroxides, which might offer insights into the physical properties of "Planinin" (Geng et al., 2008).

Chemical Properties Analysis

Kliegel et al. (1984) and Kliegel et al. (2000) provide detailed insights into the structures of organoboron compounds and their reactions with other elements, which could be analogous to "Planinin's" chemical properties (Kliegel et al., 1984), (Kliegel et al., 2000).

科学研究应用

炎症性肠病 (IBD) 的治疗

木兰花碱已被研究用于其在治疗 IBD 方面的潜力。 研究表明,口服木兰花碱可以显着减少化学诱导的小鼠结肠炎症状,这归因于减少炎症浸润、髓过氧化物酶活性以及肿瘤坏死因子-α 的分泌 .

骨关节炎管理

研究表明,木兰花碱可以通过重编程巨噬细胞和下调 MAPK 和 NF-κB 途径来改善骨关节炎。 这表明它在预防软骨退化和滑膜炎方面具有潜力,为骨关节炎治疗提供了一种新方法 .

过敏性疾病

木兰花碱,源自玉兰花,在亚洲传统上用于治疗过敏性疾病,如鼻炎、鼻窦炎和头痛。 其在这些应用中的有效性归因于其抗炎特性 .

癌症研究

在癌症研究中,木兰花碱因其在抑制细胞增殖方面的作用而受到研究。 具体而言,它已被证明会影响癌细胞的细胞周期,表明它在癌症治疗策略中具有潜在的应用 .

抗炎药物开发

木兰花碱的抗炎作用为开发新型抗炎药物奠定了基础。 其作用机制涉及抑制 NF-κB 信号传导,是药物研究的宝贵靶点 .

作用机制

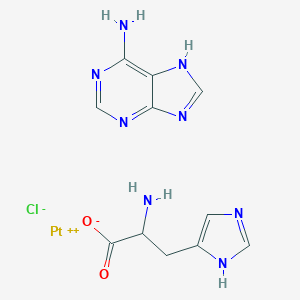

Target of Action

Planinin, also known as Fargesin, is a bioactive lignan derived from Flos Magnoliae . It primarily targets the glucose transporter (GLUT)-4 in skeletal muscle cells , and also interacts with macrophages .

Mode of Action

Fargesin stimulates glucose consumption in L6 myotubes, a type of skeletal muscle cell, by enhancing GLUT-4 translocation to the cell surface . This process is blocked by wortmannin, a phosphatidylinositol-3 kinase (PI3 K) inhibitor . Fargesin also stimulates Akt phosphorylation, a key component in the insulin signaling pathway . In macrophages, Fargesin switches the polarized phenotypes from M1 to M2 subtypes .

Biochemical Pathways

Fargesin affects the PI3 K–Akt pathway, which is crucial for glucose uptake . It also influences the p38/ERK MAPK and p65/NF-κB signaling pathways, which are involved in inflammation and cellular stress responses .

Pharmacokinetics

Fargesin undergoes a moderate-to-extensive degree of hepatic metabolism . It generates three phase 1 metabolites, including fargesin catechol (M1) and O-desmethylfargesin (M2 and M3), and 11 phase 2 metabolites . The production of M1 from fargesin via O-demethylenation is catalyzed by CYP2C9, CYP3A4, CYP2C19, and CYP2C8 enzymes .

Result of Action

Fargesin increases basal glucose uptake and GLUT4 translocation in L6 myotubes by activating the PI3 K–Akt pathway . It also ameliorates osteoarthritis by downregulating MAPK and NF-κB pathways, leading to decreased M1 polarization and increased M2 polarization in synovial macrophages .

Action Environment

The action of Fargesin can be influenced by environmental factors such as oxidative stress. For instance, Fargesin has been shown to protect RAW 264.7 macrophage cells against cell death induced by hydrogen peroxide .

属性

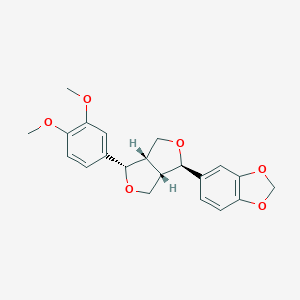

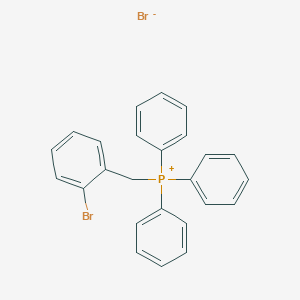

IUPAC Name |

5-[(3R,3aS,6S,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-LYDRAKHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50987817 | |

| Record name | 5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68296-27-5 | |

| Record name | Planinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068296275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)

![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)

![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)